N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide
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Overview
Description
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide is a chemical compound with the molecular formula C₁₆H₂₀N₄O₄.
- It belongs to the class of Schiff bases, which are compounds containing an imine functional group (C=N).
- The compound’s structure consists of a hydrazide group (–CONHNH₂) attached to a phenyl ring via a double bond (–C=N–).
- Schiff bases exhibit diverse properties and have applications in various fields due to their structural versatility.
Preparation Methods
- Synthetic routes for N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide involve condensation reactions.
- One common method is the reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2-phenylacetohydrazide.
- The reaction occurs under acidic conditions, leading to the formation of the desired compound.
- Industrial production methods may vary, but the synthetic route remains consistent.
Chemical Reactions Analysis
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various reactions:
Oxidation: It may be oxidized to form a corresponding oxime or other derivatives.
Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
- Common reagents include acids (for condensation), reducing agents (for reduction), and oxidizing agents (for oxidation).
- Major products depend on reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Schiff bases serve as ligands in coordination chemistry and catalysis.
Biology: These compounds exhibit antimicrobial, antifungal, and antitumor activities.
Medicine: Researchers explore their potential as drug candidates due to diverse biological effects.
Industry: Schiff bases find applications in dye synthesis, corrosion inhibition, and material science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with enzymes, receptors, or cellular components, affecting biological processes.
- Further studies are needed to elucidate precise molecular targets and pathways.
Comparison with Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide’s uniqueness lies in its specific substituents and structural features.
- Similar compounds include other Schiff bases with varying substituents on the phenyl ring.
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-16-10-14(8-9-15(16)20)12-18-19-17(21)11-13-6-4-3-5-7-13/h3-10,12,20H,2,11H2,1H3,(H,19,21)/b18-12+ |
InChI Key |
TZRJYJHLLKINNB-LDADJPATSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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